Tin indium oxide (ITO) is a ternary compound composed of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is typically encountered as an oxygen-deficient n-type semiconductor material with a wide band gap. [, , ] The material is transparent to visible light and exhibits high electrical conductivity, making it valuable in various technological applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] ITO's unique combination of optical and electrical properties makes it a crucial component in various electronic and optoelectronic devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Tin indium oxide is synthesized from its constituent oxides: indium oxide (In2O3) and tin oxide (SnO2). The typical stoichiometry of tin indium oxide is represented as In2O3:SnO2, where the tin content can vary from 1% to 10% by weight. This compound falls under the category of metal oxides and is classified as a transparent conducting oxide (TCO) due to its unique combination of optical and electrical properties.
Various methods have been employed for synthesizing tin indium oxide, including:
The choice of synthesis method affects the resulting material's morphology, crystallinity, and electrical properties. For instance, the gas evaporation process can produce nanoparticles with controlled sizes down to 5 nm . In contrast, chemical vapor deposition typically results in higher-quality crystalline structures suitable for electronic applications.
Tin indium oxide exhibits a cubic crystal structure, which contributes to its desirable electronic properties. The lattice parameters are influenced by the ratio of indium to tin; for example, an optimal ratio of 91% indium to 9% tin has been reported for achieving maximum conductivity . The presence of oxygen vacancies in the lattice also plays a critical role in enhancing the material's electrical properties.
The synthesis of tin indium oxide involves several chemical reactions depending on the method used:
These reactions highlight the importance of precursor selection and reaction conditions in determining the final product's quality.
The mechanism through which tin indium oxide functions primarily revolves around its electronic properties. As a degenerate n-type semiconductor, it has a high density of free electrons due to the doping with tin. The conduction mechanism involves electron hopping between localized states created by oxygen vacancies within the crystal lattice. This property enables efficient charge transport in devices such as transparent conductive films.
Tin indium oxide has numerous scientific uses, including:
The versatility of tin indium oxide continues to drive research into new applications across various fields of technology.
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